3a,7-Methano-3aH-cyclopentacycloocten-3-ol, decahydro-1,1,7-trimethyl-
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Overview
Description
3a,7-Methano-3aH-cyclopentacycloocten-3-ol, decahydro-1,1,7-trimethyl- is a complex organic compound with the molecular formula C15H26O. It is known for its unique structure, which includes a cyclopentane ring fused with a cyclooctane ring, and three methyl groups attached to the decahydro structure. This compound is also referred to as Clovan or Clovane .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3a,7-Methano-3aH-cyclopentacycloocten-3-ol, decahydro-1,1,7-trimethyl- involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the cyclohexene ring system. Subsequent hydrogenation and methylation steps are used to introduce the decahydro and trimethyl groups .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactors where the Diels-Alder reaction is carried out under controlled temperature and pressure conditions. Catalysts such as palladium or platinum are often used to facilitate the hydrogenation steps. The final product is purified using techniques like distillation or chromatography .
Chemical Reactions Analysis
Types of Reactions
3a,7-Methano-3aH-cyclopentacycloocten-3-ol, decahydro-1,1,7-trimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into more saturated hydrocarbons.
Substitution: Halogenation and nitration are common substitution reactions it undergoes.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Halogens (Cl2, Br2) and nitrating agents (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
3a,7-Methano-3aH-cyclopentacycloocten-3-ol, decahydro-1,1,7-trimethyl- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Mechanism of Action
The mechanism of action of 3a,7-Methano-3aH-cyclopentacycloocten-3-ol, decahydro-1,1,7-trimethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into the active sites of enzymes, inhibiting or modifying their activity. This can lead to various biological effects, such as anti-inflammatory or antimicrobial actions .
Comparison with Similar Compounds
Similar Compounds
3a,7-Methano-3aH-cyclopentacyclooctene, decahydro-1,1,7-trimethyl-: A similar compound with a slightly different structure, lacking the hydroxyl group.
Clovanediol: A diol derivative of the compound, with two hydroxyl groups attached.
Clovane-2β,9α-diol: Another diol derivative with hydroxyl groups at different positions.
Uniqueness
3a,7-Methano-3aH-cyclopentacycloocten-3-ol, decahydro-1,1,7-trimethyl- is unique due to its specific arrangement of rings and functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
66325-38-0 |
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Molecular Formula |
C15H26O |
Molecular Weight |
222.37 g/mol |
IUPAC Name |
4,4,8-trimethyltricyclo[6.3.1.01,5]dodecan-2-ol |
InChI |
InChI=1S/C15H26O/c1-13(2)9-12(16)15-7-4-6-14(3,10-15)8-5-11(13)15/h11-12,16H,4-10H2,1-3H3 |
InChI Key |
NMXIRPDQDDCGRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C23C1CCC(C2)(CCC3)C)O)C |
Origin of Product |
United States |
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